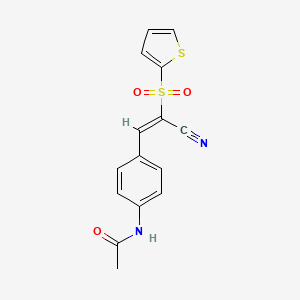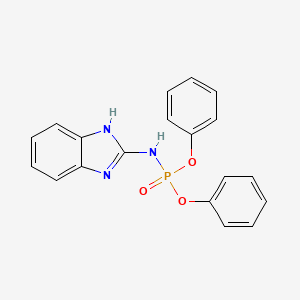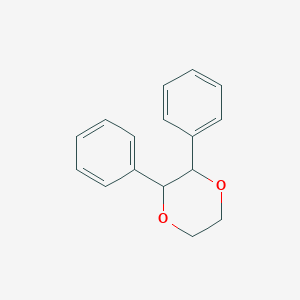
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is an organic compound with the molecular formula C14H25BrO4 It is a derivative of malonic acid, featuring a bromopropyl and an isopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate typically involves the alkylation of diethyl malonate. The process can be summarized as follows:
Starting Materials: Diethyl malonate, 3-bromopropyl bromide, and isopentyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: Diethyl malonate is first deprotonated by the base to form an enolate ion, which then undergoes nucleophilic substitution with 3-bromopropyl bromide and isopentyl bromide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation can yield carboxylic acids or ketones depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar alkylation reactions.
Diethyl 2-bromomalonate: Another brominated derivative of malonic acid, used in nucleophilic substitution reactions.
Diethyl isopentylmalonate: A derivative with an isopentyl group, used in organic synthesis.
Uniqueness
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is unique due to the presence of both a bromopropyl and an isopentyl group, which allows for diverse reactivity and the formation of complex molecules. This dual functionality makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
96980-66-4 |
|---|---|
Molecular Formula |
C15H27BrO4 |
Molecular Weight |
351.28 g/mol |
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-(3-methylbutyl)propanedioate |
InChI |
InChI=1S/C15H27BrO4/c1-5-19-13(17)15(9-7-11-16,10-8-12(3)4)14(18)20-6-2/h12H,5-11H2,1-4H3 |
InChI Key |
BJPJLQOSZBBGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)(CCC(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



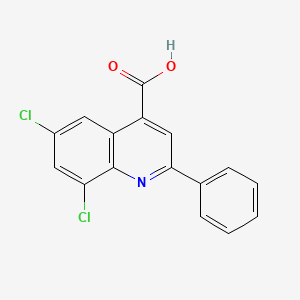


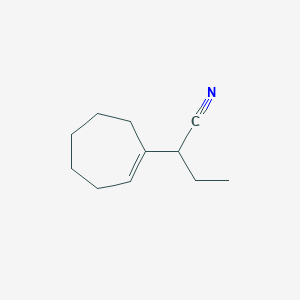


![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
